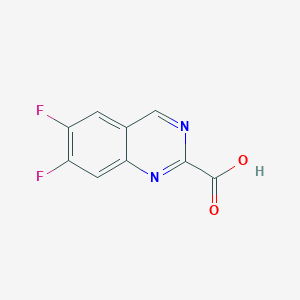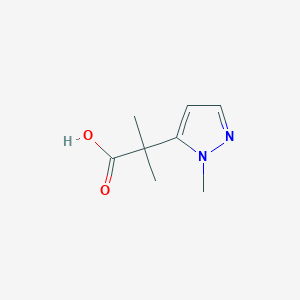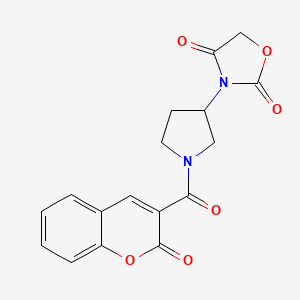
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide
Vue d'ensemble
Description
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, isothiazolidine-3-carboxylic acid 1,1-dioxide is reacted with BH3-THF in tetrahydrofuran at room temperature for 2 hours. The reaction is then quenched by the addition of MeOH. The resulting solution is concentrated to give a residue, which is purified by flash column with 0-10% MeOH in DCM to afford this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a isothiazolidine ring, a hydroxymethyl group, and two oxygen atoms forming a 1,1-dioxide group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with 3-chloro-2-fluoropyridine in the presence of t-BuOK in DMSO at room temperature for 1 hour. The reaction mixture is then purified by reverse phase flash column with 20-80% acetonitrile in water to afford 3-(((3-chloropyridin-2-yl)oxy)methyl)isothiazolidine 1,1-dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 151.18 and a molecular formula of C4H9NO3S . More detailed properties such as boiling point, density, and others are not available in the current resources.Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on different organisms. In humans, this compound has been shown to have low toxicity and to be well tolerated when used as a preservative in ophthalmic solutions and as an ingredient in skin care products. In animals, this compound has been shown to have low toxicity and to be rapidly eliminated from the body after oral administration. In plants, this compound has been shown to have fungicidal and bactericidal effects, but its impact on plant growth and development is still unclear.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide has several advantages and limitations for lab experiments. Its advantages include its stability, water solubility, and low toxicity. Its limitations include its limited solubility in organic solvents, its potential to form ROS, and its potential to interfere with DNA synthesis and repair.
Orientations Futures
There are several future directions for research on 3-(Hydroxymethyl)isothiazolidine 1,1-dioxide. These include:
1. Development of new synthesis methods to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound at the molecular level.
3. Evaluation of the potential of this compound as a therapeutic agent for cancer, inflammation, and infectious diseases.
4. Assessment of the impact of this compound on plant growth and development, and its potential as a natural alternative to synthetic fungicides and bactericides.
5. Exploration of the potential of this compound as a biocide in different industrial applications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. It can be easily synthesized using different methods and has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Although its mechanism of action is not fully understood, this compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been used as a preservative in ophthalmic solutions and as an ingredient in skin care products. In agriculture, this compound has been used as a fungicide and bactericide to control plant diseases. In industry, this compound has been used as a biocide in water treatment, oil drilling, and paper production.
Propriétés
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMWWRUTCBSAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)







![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
